molecular formula C20H19N3O5S B2638909 Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate CAS No. 1021213-02-4

Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate

Cat. No. B2638909
CAS RN: 1021213-02-4
M. Wt: 413.45
InChI Key: IGHUWYSVSRXHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyridine ring, and an ester group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The ester group (-COO-) is a characteristic functional group in chemicals such as fats, oils, and waxes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyridine rings would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

However, to understand the broader context in which such a compound could be studied or applied, we can infer possibilities based on the nature of chemical compounds with similar structures or pharmacological actions:

Pharmacokinetics and Metabolism

Research on compounds with complex structures, including those with a dihydropyridine core, often focuses on their pharmacokinetics and metabolism. Studies like those on meloxicam (Schmid et al., 1995) and efonidipine hydrochloride (Saito et al., 1996) provide insights into how such compounds are absorbed, distributed, metabolized, and excreted in the body. These studies help in understanding the potential therapeutic effects and safety profiles of new drugs (Schmid et al., 1995); (Saito et al., 1996).

Potential Therapeutic Applications

The therapeutic potential of similar compounds is often explored through their pharmacological effects. For instance, the effects of calcium antagonists on hemodynamics and their potential in treating conditions like hypertension or angina pectoris can offer insights into the possible applications of related compounds in managing cardiovascular diseases (Saito et al., 1996).

Toxicological Studies

Understanding the safety profile of chemical compounds is crucial. Studies on the toxicokinetics of substances like ETBE (Nihlen et al., 1998) shed light on the absorption, distribution, metabolism, and excretion of chemicals, which is fundamental in assessing their safety and potential environmental impact (Nihlen et al., 1998).

Environmental Contaminants and Health Impacts

Research into the effects of environmental contaminants, such as phthalates, on health provides insight into how chemicals interact with biological systems and their potential roles in diseases. The study on phthalates and autism spectrum disorders (Testa et al., 2012) exemplifies the investigation into the environmental determinants of health and disease (Testa et al., 2012).

properties

IUPAC Name

ethyl 2-[2-[(4-oxo-5-phenylmethoxy-1H-pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-2-27-18(25)8-14-12-29-20(22-14)23-19(26)15-9-16(24)17(10-21-15)28-11-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHUWYSVSRXHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate

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